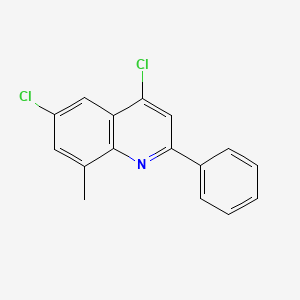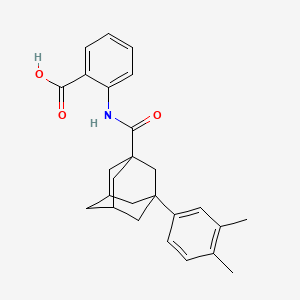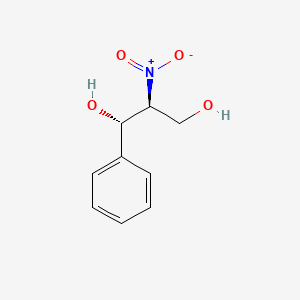![molecular formula C17H25N5O2 B13754595 1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione CAS No. 54945-23-2](/img/structure/B13754595.png)
1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione is a 17-membered piperazine-based macrocyclic ligand. This compound is notable for its unique structure, which imparts significant flexibility and a large macrocyclic cavity. It has been extensively studied for its coordination chemistry with various transition metals, leading to diverse applications in scientific research .
Métodos De Preparación
The synthesis of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione typically involves the use of a linear pump to resynthesize the compound in high yield. The preparation process includes the formation of complexes with transition metals such as manganese, iron, cobalt, and nickel. These complexes are characterized by various coordination geometries, including capped trigonal prismatic, trigonal prismatic, and square pyramidal geometries .
Análisis De Reacciones Químicas
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione undergoes several types of chemical reactions, including coordination with transition metals. Common reagents used in these reactions include perchlorates and acetonitrile. The major products formed from these reactions are metal complexes with varying coordination numbers and geometries. For example, the manganese complex exhibits a capped trigonal prismatic geometry, while the nickel complex shows a square pyramidal geometry .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to study the magnetic properties of transition metal complexes, including magnetic anisotropy and single-molecule magnet behavior. The compound’s ability to form stable complexes with various metals makes it a valuable tool for investigating the electronic and magnetic properties of these metals .
Mecanismo De Acción
The mechanism of action of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione involves its coordination with transition metals. The compound’s large macrocyclic cavity allows for the formation of stable metal complexes with varying coordination geometries. These complexes exhibit unique magnetic properties, such as large axial magnetic anisotropy, which are influenced by the coordination environment and the nature of the metal center .
Comparación Con Compuestos Similares
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione can be compared with other piperazine-based macrocyclic ligands, such as 6,12-dioxo-1,5,13,17,22-pentaazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene. These compounds share similar structural features but differ in their coordination chemistry and magnetic properties. The unique flexibility and large macrocyclic cavity of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione make it particularly suitable for forming complexes with varying coordination geometries and exhibiting significant magnetic anisotropy .
Propiedades
Número CAS |
54945-23-2 |
|---|---|
Fórmula molecular |
C17H25N5O2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1,5,13,17,22-pentazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene-6,12-dione |
InChI |
InChI=1S/C17H25N5O2/c23-16-14-4-1-5-15(20-14)17(24)19-7-3-9-22-12-10-21(11-13-22)8-2-6-18-16/h1,4-5H,2-3,6-13H2,(H,18,23)(H,19,24) |
Clave InChI |
PTLIDOZSZAHVJD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=NC(=CC=C2)C(=O)NCCCN3CCN(C1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



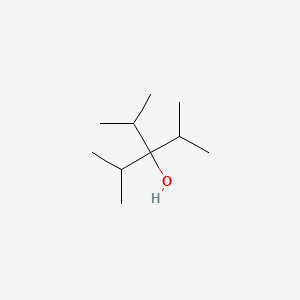
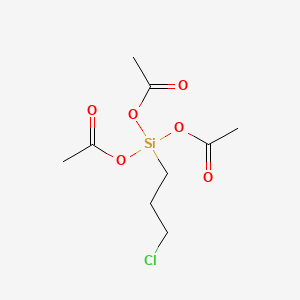
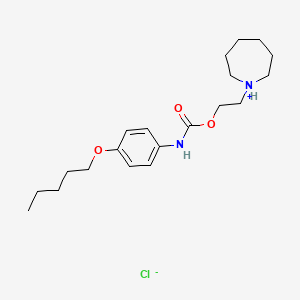
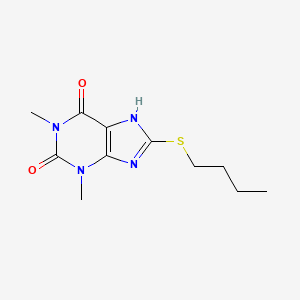
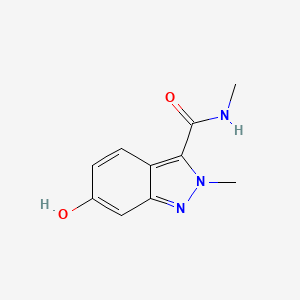
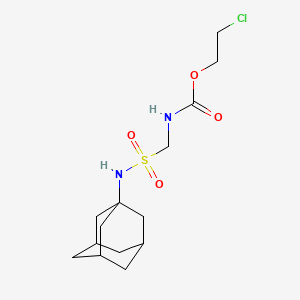
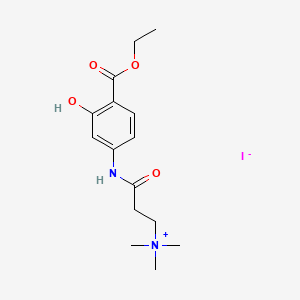
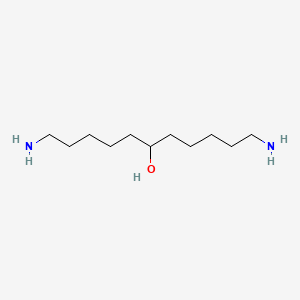
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
